4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile
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Overview
Description
4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is a chemical compound that features a pyrazole ring substituted with iodine and dimethyl groups, connected to a benzonitrile moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Ether Formation: The final step involves the formation of the ether linkage between the pyrazole and benzonitrile moieties, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to changes in the functional groups attached to the pyrazole ring .
Scientific Research Applications
4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and dimethyl groups on the pyrazole ring can enhance binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: A simpler analog with similar iodine substitution but lacking the benzonitrile moiety.
3,5-Dimethyl-1H-pyrazole: Another analog with dimethyl substitution but without the iodine atom and benzonitrile group.
Uniqueness
4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is unique due to its combination of iodine, dimethyl groups, and benzonitrile moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields .
Properties
Molecular Formula |
C12H10IN3O |
---|---|
Molecular Weight |
339.13 g/mol |
IUPAC Name |
4-(4-iodo-2,5-dimethylpyrazol-3-yl)oxybenzonitrile |
InChI |
InChI=1S/C12H10IN3O/c1-8-11(13)12(16(2)15-8)17-10-5-3-9(7-14)4-6-10/h3-6H,1-2H3 |
InChI Key |
RMDPITCJOFOJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1I)OC2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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